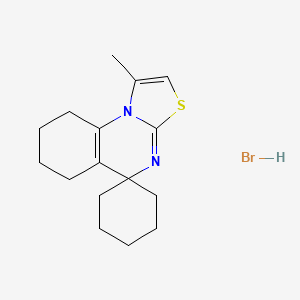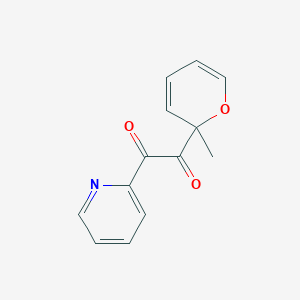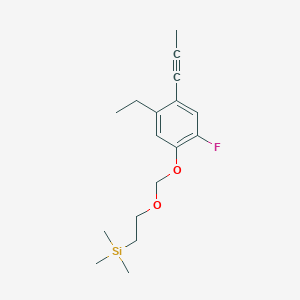
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is a complex organic compound that features a combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane typically involves multiple steps, starting with the preparation of the phenoxy and methoxy intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a cross-coupling reaction can be employed to introduce the propynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Shares similar structural features but differs in the arrangement of functional groups.
Propargyl Compounds: Contain the propynyl group and exhibit similar reactivity in certain chemical reactions.
Uniqueness
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is unique due to its combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group.
Propriétés
Formule moléculaire |
C17H25FO2Si |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-[(5-ethyl-2-fluoro-4-prop-1-ynylphenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C17H25FO2Si/c1-6-8-15-11-16(18)17(12-14(15)7-2)20-13-19-9-10-21(3,4)5/h11-12H,7,9-10,13H2,1-5H3 |
Clé InChI |
VHYHBHGSTVDNLI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1C#CC)F)OCOCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

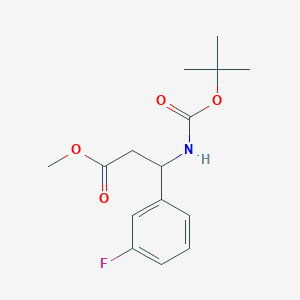

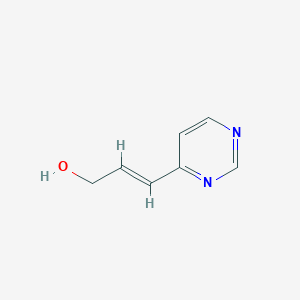

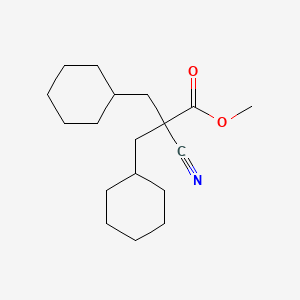
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

